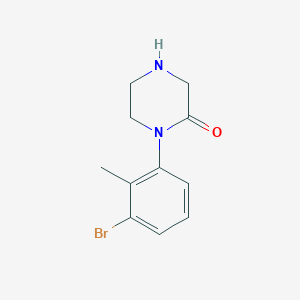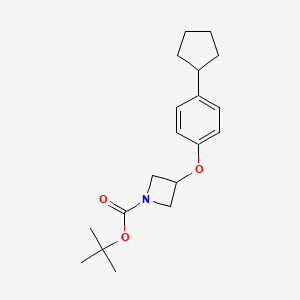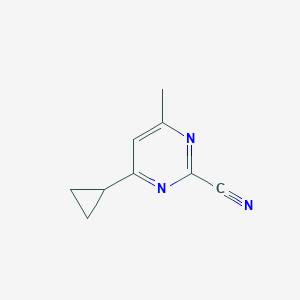
1-(5-Chloropentyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropentyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17ClO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the 4th position, and a 5-chloropentyl chain is attached at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,5-dichloropentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloropentyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in anhydrous ammonia or DMF.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: Products include 1-(5-aminopentyl)-4-methoxybenzene, 1-(5-thiopentyl)-4-methoxybenzene, and 1-(5-alkoxypentyl)-4-methoxybenzene.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: The major product is 1-(5-chloropentyl)-4-methoxycyclohexane.
Aplicaciones Científicas De Investigación
1-(5-Chloropentyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of synthetic cannabinoids.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropentyl)-4-methoxybenzene depends on its specific application. In the context of synthetic cannabinoids, the compound may act as an agonist for cannabinoid receptors (CB1 and CB2) in the central and peripheral nervous systems. The interaction with these receptors can modulate various physiological processes, including pain perception, appetite, and mood. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(5-Chloropentyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(5-Chloropentyl)-1H-indole-3-carboxylate: This compound is structurally similar but contains an indole ring instead of a benzene ring.
1-(5-Chloropentyl)-1H-indol-3-yl](4-methylnaphthalen-1-yl)methanone: This compound has a more complex structure with additional aromatic rings.
5-Chloropentyl acetate: This compound has a similar 5-chloropentyl chain but is an ester rather than an ether.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a chloropentyl chain, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
1-(5-chloropentyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |
Clave InChI |
WGXCMVCANJECCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)


![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)



![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)


![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
